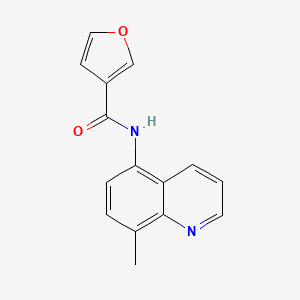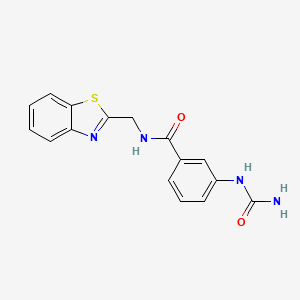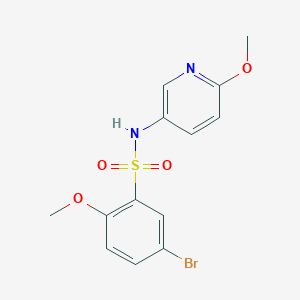![molecular formula C16H17NO B7497816 N-[alpha-(p-Tolyl)benzyl]acetamide](/img/structure/B7497816.png)
N-[alpha-(p-Tolyl)benzyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[alpha-(p-Tolyl)benzyl]acetamide, commonly known as PTBAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It belongs to the class of N-acylbenzylamines, which are known for their diverse biological activities such as anticancer, antiviral, and anti-inflammatory properties. PTBAA has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
科学研究应用
PTBAA has shown promising results in various scientific research applications, including drug discovery and development. It has been reported to exhibit anticancer activity against several cancer cell lines, including breast, lung, and prostate cancer cells. PTBAA has also shown antiviral activity against the hepatitis C virus and anti-inflammatory activity in animal models.
作用机制
The mechanism of action of PTBAA is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins involved in cancer cell growth, viral replication, or inflammatory response. PTBAA has been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme that plays a crucial role in cancer cell proliferation and survival. It has also been reported to inhibit the replication of the hepatitis C virus by targeting the viral protease enzyme. Additionally, PTBAA has been shown to inhibit the production of pro-inflammatory cytokines in animal models, suggesting its potential as an anti-inflammatory agent.
Biochemical and Physiological Effects
PTBAA has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been reported to inhibit cancer cell migration and invasion, which are critical steps in cancer metastasis. In animal models, PTBAA has been shown to reduce liver damage and inflammation caused by alcohol consumption. Additionally, PTBAA has been reported to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development as an anticancer agent.
实验室实验的优点和局限性
One of the advantages of PTBAA is its ease of synthesis using simple and readily available starting materials. It also exhibits low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development as an anticancer agent. However, PTBAA has limitations such as its low solubility in water, which can affect its bioavailability and efficacy. Additionally, its mechanism of action is not fully understood, which can hinder its further development as a therapeutic agent.
未来方向
There are several future directions for the research and development of PTBAA. One potential direction is to improve its solubility and bioavailability by modifying its chemical structure. Another direction is to elucidate its mechanism of action and identify specific targets for its anticancer, antiviral, and anti-inflammatory activities. Additionally, further studies are needed to evaluate its efficacy and safety in animal models and clinical trials. PTBAA has the potential to become a valuable therapeutic agent for various diseases, and further research is needed to fully explore its potential.
Conclusion
In conclusion, PTBAA is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Its ease of synthesis, low toxicity, and high selectivity towards cancer cells make it a promising candidate for further development as an anticancer agent. However, its low solubility and limited understanding of its mechanism of action are limitations that need to be addressed. Future research directions include improving its solubility and bioavailability, elucidating its mechanism of action, and evaluating its efficacy and safety in animal models and clinical trials.
合成方法
PTBAA can be synthesized using various methods, including the reaction of p-toluidine with benzyl bromide followed by the addition of acetic acid. Another method involves the reaction of p-toluidine with benzyl chloride in the presence of sodium acetate and acetic acid. The yield and purity of the synthesized PTBAA can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
属性
IUPAC Name |
N-[(4-methylphenyl)-phenylmethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-12-8-10-15(11-9-12)16(17-13(2)18)14-6-4-3-5-7-14/h3-11,16H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEUFGALZZEACE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(2-fluorophenyl)piperazin-1-yl]-(4,6,7-trimethoxy-1H-indol-2-yl)methanone](/img/structure/B7497733.png)
![4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile](/img/structure/B7497743.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-4-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]benzamide](/img/structure/B7497757.png)


![N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7497780.png)


![N-[2-(azepan-1-yl)-2-oxoethyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B7497805.png)
![Methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate](/img/structure/B7497812.png)



